molecular formula C18H18FNO3 B2878955 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone CAS No. 946383-57-9

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone

Cat. No.: B2878955
CAS No.: 946383-57-9
M. Wt: 315.344
InChI Key: MVMXNWKQXWTBOO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone is an organic compound that features a fluorophenoxy group and a phenylmorpholino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated ethanone under basic conditions to form the fluorophenoxy intermediate.

    Introduction of the Phenylmorpholino Group: The intermediate is then reacted with 2-phenylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors are used to optimize reaction conditions and improve yield.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenoxy or phenylmorpholino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenoxy)-1-(2-methylmorpholino)ethanone: Similar structure with a methyl group instead of a phenyl group.

    2-(2-Chlorophenoxy)-1-(2-phenylmorpholino)ethanone: Chlorine substituent instead of fluorine.

    2-(2-Fluorophenoxy)-1-(2-phenylpiperidino)ethanone: Piperidine ring instead of morpholine.

Uniqueness

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone is unique due to the presence of both fluorophenoxy and phenylmorpholino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-15-8-4-5-9-16(15)23-13-18(21)20-10-11-22-17(12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMXNWKQXWTBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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